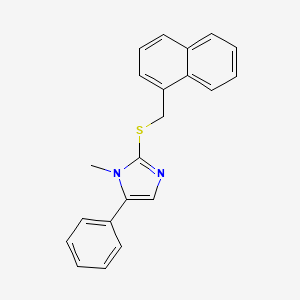
1-methyl-2-((naphthalen-1-ylmethyl)thio)-5-phenyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-METHYL-2-{[(NAPHTHALEN-1-YL)METHYL]SULFANYL}-5-PHENYL-1H-IMIDAZOLE is a complex organic compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring
Preparation Methods
The synthesis of 1-METHYL-2-{[(NAPHTHALEN-1-YL)METHYL]SULFANYL}-5-PHENYL-1H-IMIDAZOLE involves several steps, starting with the preparation of the imidazole core. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole derivative . The reaction conditions are typically mild, allowing for the inclusion of various functional groups.
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-METHYL-2-{[(NAPHTHALEN-1-YL)METHYL]SULFANYL}-5-PHENYL-1H-IMIDAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as tert-butylhydroperoxide (TBHP), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) to yield reduced forms of the compound.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles or nucleophiles, resulting in the formation of substituted derivatives.
Common reagents and conditions used in these reactions include nickel catalysts, TBHP, NaBH4, and various solvents such as dimethylformamide (DMF) and dichloromethane (DCM). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-METHYL-2-{[(NAPHTHALEN-1-YL)METHYL]SULFANYL}-5-PHENYL-1H-IMIDAZOLE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-METHYL-2-{[(NAPHTHALEN-1-YL)METHYL]SULFANYL}-5-PHENYL-1H-IMIDAZOLE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-METHYL-2-{[(NAPHTHALEN-1-YL)METHYL]SULFANYL}-5-PHENYL-1H-IMIDAZOLE can be compared with other similar compounds, such as:
1-[(naphthalen-2-yl)methyl]-1H-imidazole: This compound has a similar structure but lacks the phenyl group, leading to different chemical and biological properties.
1H-Imidazole, 1-methyl-: This simpler imidazole derivative lacks the naphthalen-1-ylmethyl and phenyl groups, resulting in distinct reactivity and applications.
The uniqueness of 1-METHYL-2-{[(NAPHTHALEN-1-YL)METHYL]SULFANYL}-5-PHENYL-1H-IMIDAZOLE lies in its highly substituted structure, which imparts specific chemical and biological properties that are not observed in simpler imidazole derivatives.
Properties
Molecular Formula |
C21H18N2S |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
1-methyl-2-(naphthalen-1-ylmethylsulfanyl)-5-phenylimidazole |
InChI |
InChI=1S/C21H18N2S/c1-23-20(17-9-3-2-4-10-17)14-22-21(23)24-15-18-12-7-11-16-8-5-6-13-19(16)18/h2-14H,15H2,1H3 |
InChI Key |
VHCSHJHQQWWMEY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CN=C1SCC2=CC=CC3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


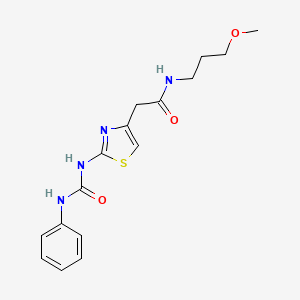
![N-{2-[3-({[(4-Methoxyphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]phenyl}propanamide](/img/structure/B11278464.png)

![2-[4-(3-methoxyphenoxy)-3-methyl-1H-pyrazol-5-yl]-5-[(4-methylbenzyl)oxy]phenol](/img/structure/B11278472.png)
![N-(3-Chloro-4-methylphenyl)-2-{[5-oxo-6-(2-propanamidophenyl)-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide](/img/structure/B11278474.png)
![2-[(5,5-dimethyl-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaen-15-yl)-(2-hydroxyethyl)amino]ethanol](/img/structure/B11278476.png)
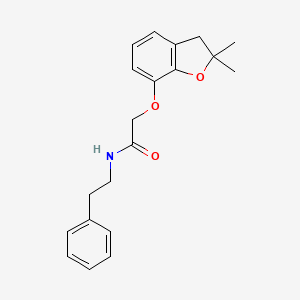
![N-[(4-chlorophenyl)methyl]-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11278490.png)
![Methyl 4-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate](/img/structure/B11278491.png)
![2-{[6-(2-Acetamido-5-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B11278498.png)
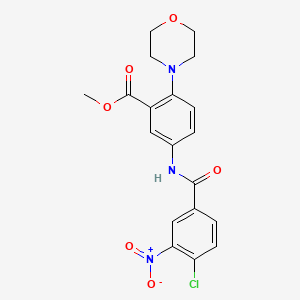
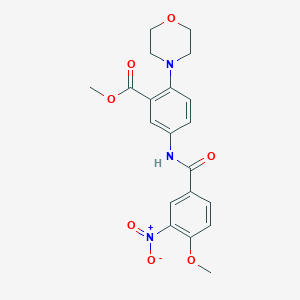
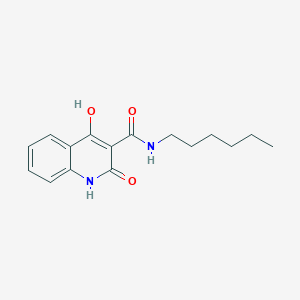
![2-{[1-(2-Hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-D]pyrimidin-6-YL]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B11278508.png)
